

Spectroscopic Data Comparison: Tesirine Intermediate-1 and a Pyrrolobenzodiazepine Monomer Alternative

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Compound of Interest

Compound Name: *Tesirine intermediate-1*

Cat. No.: *B8262525*

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A detailed analysis of the spectroscopic data for **Tesirine intermediate-1**, a key precursor in the synthesis of the potent pyrrolobenzodiazepine (PBD) dimer payload, Tesirine, is presented in comparison with the well-characterized PBD monomer, DC-81. This guide provides researchers, scientists, and drug development professionals with a comprehensive summary of the available spectroscopic data, experimental protocols, and a visual representation of the analytical workflow.

Tesirine intermediate-1, identified by its CAS number 1430738-05-8, plays a crucial role in the multi-step synthesis of Tesirine, a component of antibody-drug conjugates (ADCs). Understanding its structural features through spectroscopic analysis is paramount for process control and quality assurance. For comparative purposes, DC-81, a foundational PBD monomer, has been selected to highlight the characteristic spectroscopic features of this class of compounds.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **Tesirine intermediate-1** and the alternative PBD monomer, DC-81.

Table 1: ^1H NMR Spectroscopic Data

Compound	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
Tesirine intermediate-1	Data not publicly available	-	-	-
DC-81	7.82	d	8.8	Ar-H
7.29	dd	8.8, 2.4	Ar-H	
7.15	d	2.4	Ar-H	
4.15	t	4.8	H-11a	
3.90	s	OCH ₃		
3.85	m	H-2		
3.35	m	H-2		
2.90	m	H-3		
2.25	m	H-3		

Table 2: ¹³C NMR Spectroscopic Data

Compound	Chemical Shift (δ) ppm	Assignment
Tesirine intermediate-1	Data not publicly available	-
DC-81	164.5	C=O
155.0	C-O	
145.0	Ar-C	
135.2	Ar-C	
132.8	Ar-C	
128.5	Ar-C	
120.1	Ar-C	
115.8	Ar-C	
56.2	OCH ₃	
53.5	C-11a	
45.1	C-2	
30.7	C-3	

Table 3: Mass Spectrometry Data

Compound	Ionization Mode	[M+H] ⁺ (m/z)
Tesirine intermediate-1	Data not publicly available	-
DC-81	ESI+	313.1

Table 4: Infrared (IR) Spectroscopy Data

Compound	Wavenumber (cm ⁻¹)	Assignment
Tesirine intermediate-1	Data not publicly available	-
DC-81	3350	N-H stretch
1680	C=O stretch (amide)	
1610, 1490	Aromatic C=C stretch	
1250	C-O stretch	

It is important to note that while the chemical structure of **Tesirine intermediate-1** is known, detailed, publicly available spectroscopic data remains limited. The data for DC-81 is well-established in scientific literature.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques mentioned above. Specific parameters for the acquisition of data for **Tesirine intermediate-1** would be detailed in the supporting information of the primary literature, "Design and Synthesis of Tesirine, a Clinical Antibody–Drug Conjugate Pyrrolobenzodiazepine Dimer Payload" from ACS Medicinal Chemistry Letters.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. Samples are dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.

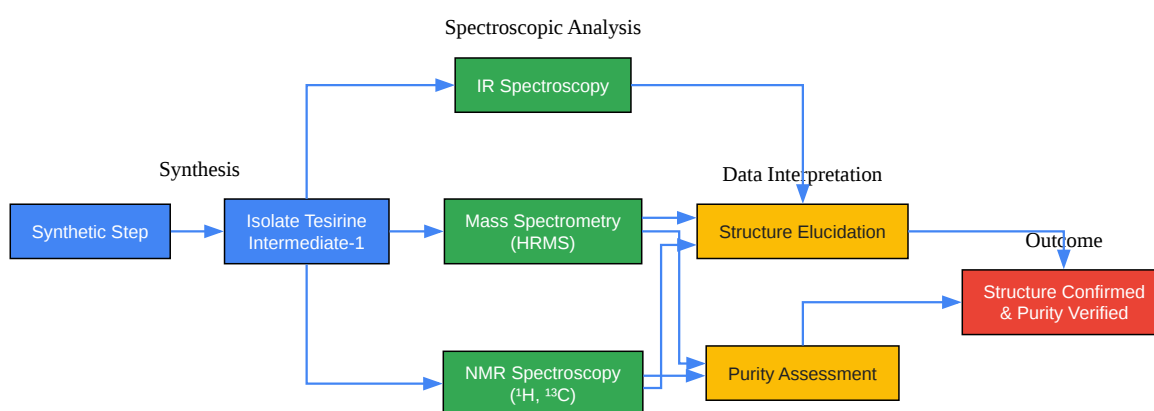
Mass Spectrometry (MS): Mass spectra are commonly obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer. Samples are typically dissolved in a mixture of acetonitrile and water with a small amount of formic acid to promote ionization.

Infrared (IR) Spectroscopy: IR spectra are recorded using a Fourier-transform infrared (FTIR) spectrometer. Solid samples can be analyzed as a KBr pellet or using an attenuated total

reflectance (ATR) accessory. Liquid samples can be analyzed as a thin film between salt plates.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a synthetic intermediate like **Tesirine intermediate-1**.



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Caption: Workflow for the spectroscopic characterization of a synthetic intermediate.

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